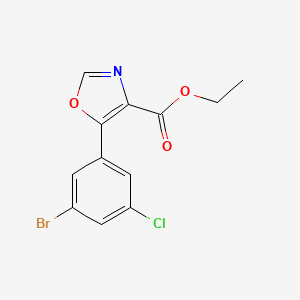

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO3/c1-2-17-12(16)10-11(18-6-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHKAESCDIXPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the substituted phenyl group play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate with structurally similar oxazole derivatives:

Key Observations :

- Halogen vs. Polar Groups : The bromo-chloro substitution in the target compound increases molecular weight and lipophilicity compared to dichloro (e.g., 2,3-dichlorophenyl analog) or nitro derivatives. This may enhance membrane permeability in biological systems.

- Melting Points: Methyl-substituted analogs with amino or sulfonyl groups (e.g., compound 7b in ) exhibit higher melting points (150–203°C), likely due to hydrogen bonding and crystalline packing.

- Spectral Signatures: The C=O ester stretch (~1700–1710 cm⁻¹) is consistent across analogs, while substituent-specific peaks (e.g., NO₂ at ~1520 cm⁻¹) aid in differentiation .

Analogs :

- Ethyl 5-(4-hydroxyphenyl) Derivative : Synthesized via nucleophilic substitution or Suzuki coupling, with hydroxyl group protection/deprotection steps .

- Methyl Pyrazole-Oxazole Hybrids : Prepared via NaH-mediated cyclization of sulfonamide intermediates in THF, followed by acidification and recrystallization .

- Nitro-Substituted Analogs : Nitration of phenyl precursors prior to oxazole ring formation, as seen in ethyl 5-(3-nitrophenyl) derivatives .

Crystallographic and Structural Insights

While crystallographic data for the target compound is absent in the evidence, related oxazole derivatives (e.g., compound 7b) exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonding networks influencing packing . Software tools like SHELXL and ORTEP-III are critical for refining such structures .

Biological Activity

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-bromo-5-chlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of substituted oxazole derivatives have shown significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of electron-withdrawing groups (EWGs) like bromine and chlorine in the phenyl ring is crucial for enhancing biological activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| This compound | HCT-116 | 0.78 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or bind to receptors that modulate cellular responses. For example, its ability to activate apoptotic pathways suggests it may influence signaling cascades involving p53 and caspases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in MCF-7 cells, with an IC50 value of 0.48 μM. Flow cytometry analysis indicated that this was associated with increased caspase activity and G1 phase arrest .

- Antimicrobial Evaluation : A study assessing the antimicrobial properties showed that the compound had MIC values ranging from 0.5 to 2 μg/mL against various Gram-positive and Gram-negative bacteria. This positions it as a potential candidate for further development in antimicrobial therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.